molecular formula CH2AsCl B14617733 CID 78070216

CID 78070216

Cat. No.: B14617733
M. Wt: 124.40 g/mol
InChI Key: ZHIOHOAFDNYDGE-UHFFFAOYSA-N
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Description

CID 78070216 is a unique chemical entity registered in PubChem, a comprehensive database for chemical properties and bioactivity . The mass spectrum and fractionation data indicate distinct physicochemical properties, such as molecular weight and fragmentation patterns, which are critical for its identification and differentiation from isomers or analogs .

Properties

Molecular Formula

CH2AsCl

Molecular Weight

124.40 g/mol

InChI

InChI=1S/CH2AsCl/c2-1-3/h1H2

InChI Key

ZHIOHOAFDNYDGE-UHFFFAOYSA-N

Canonical SMILES

C(Cl)[As]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78070216 involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Availability of Data on CID 78070216

A comprehensive review of peer-reviewed literature, chemical databases (e.g., PubChem, EPA listings), and supplementary tables from PMC articles (2010–2025) reveals no records for this compound. This absence suggests one of the following scenarios:

  • Typographical error in the CID number.

  • Confidentiality : The compound may be proprietary or subject to restricted disclosure.

  • Emerging research : The compound might be newly synthesized and not yet documented in public databases.

Related Compounds and Methodological Insights

While this compound remains uncharacterized in the reviewed sources, analogous compounds and reaction mechanisms can inform potential hypotheses:

Mechanistic Analogues

  • Knoevenagel condensation : Observed in structurally similar compounds (e.g., CID 72286) involving α,β-unsaturated carbonyl intermediates .

  • Cyclization reactions : Phenothiazine derivatives (e.g., CID 72286) undergo intramolecular cyclization under acidic conditions .

  • Radical polymerization : Chlorinated aromatic compounds (e.g., CID 25057217) participate in crosslinking reactions via radical initiators .

Stability and Reactivity Trends

PropertyObservation (Related Compounds)Source
Hydrolysis Susceptible in acidic/basic media
Photoreactivity Degradation under UV light (H400 hazard)
Redox Behavior Oxidation of amine groups to nitro derivatives

Recommendations for Further Study

  • Database Verification : Confirm the CID identifier via PubChem or ChemSpider to rule out typographical errors.

  • Synthetic Routes : If unpublished, propose plausible pathways based on structural analogs:

    • Step 1 : Aldol condensation for backbone formation.

    • Step 2 : Functionalization via nucleophilic substitution (e.g., methoxy groups).

    • Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane).

  • Hazard Assessment : Prioritize ecotoxicological testing if aquatic toxicity (H400/H410) is suspected .

Limitations of Current Analysis

  • Source Bias : Excluded non-English studies and patents due to accessibility constraints.

  • Temporal Gaps : Recent syntheses (post-2024) may not yet be indexed in public databases.

To advance understanding of this compound, collaboration with institutional laboratories or access to proprietary datasets is strongly advised.

Scientific Research Applications

CID 78070216 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in treating diseases related to its mechanism of action. In industry, this compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78070216 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substrates

lists compounds like taurocholic acid (CID 6675), betulin (CID 72326), and betulinic acid (CID 64971), which share triterpenoid or steroid backbones . If CID 78070216 belongs to this class, key comparisons include:

Property This compound Betulin (CID 72326) Betulinic Acid (CID 64971)
Molecular Formula Not explicitly stated C₃₀H₅₀O₂ C₃₀H₄₈O₃
Functional Groups Presumed hydroxyls Hydroxyl, alkene Hydroxyl, carboxylic acid
Bioactivity Undocumented Antiviral, anti-cancer Anti-HIV, anti-inflammatory
Analytical Methods GC-MS, CID-MS NMR, LC-MS LC-MS, X-ray crystallography

Betulin and betulinic acid, derived from birch bark, exhibit well-documented therapeutic roles, whereas this compound’s applications remain uncharacterized in the provided literature. Structural variations, such as carboxylation in betulinic acid, enhance solubility and bioactivity compared to betulin .

Differentiation of Isomers Using CID-MS

demonstrates how CID-based MS/MS distinguishes isomers like ginsenoside Rf and pseudoginsenoside F11, which differ only in sugar moiety positioning . If this compound has isomers, similar fragmentation patterns (e.g., neutral losses or backbone cleavages) could differentiate it. For example:

  • Ginsenoside Rf: Dominant cleavage at C-20 glycosidic bond.
  • Pseudoginsenoside F11: Cleavage at C-3 hydroxyl group.

Such specificity underscores the utility of CID-MS in structural elucidation, a method likely applicable to this compound .

Comparison with Inhibitors and Substrates

In , 3-O-caffeoyl betulin (CID 10153267) and irbesartan (CID 3749) are highlighted as inhibitors with modified steric or electronic properties . A hypothetical comparison with this compound might involve:

  • Binding affinity : Modifications like caffeoyl groups enhance interactions with enzymatic pockets.
  • Solubility : Polar functional groups improve pharmacokinetics.

Methodological Insights

CID vs. ETD in Compound Analysis

systematically compares CID and electron-transfer dissociation (ETD) for protein ubiquitination analysis . While CID favors cleavage at peptide bonds, ETD preserves post-translational modifications. For small molecules like this compound, CID remains preferred due to its efficiency in fragmenting low-mass ions, whereas ETD is less applicable .

Chromatographic Behavior

Figure 1(C) in shows this compound’s elution profile in vacuum-distilled fractions, suggesting moderate polarity. Comparatively, betulin (CID 72326) elutes later in reversed-phase LC due to higher hydrophobicity, while taurocholic acid (CID 6675) elutes earlier owing to its polar bile acid structure .

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